Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)-
Description
Properties
IUPAC Name |
ethyl (1S)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQDMPAJKBUQSL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- is characterized by its cyclopropane ring structure and a carboxylic acid functional group. The compound has the following properties:
- Molecular Formula : CHO
- Molecular Weight : Approximately 142.19 g/mol
- Physical State : Typically a clear liquid with a light yellow hue
- Melting Point : 14-17 °C
- Density : 1.081 g/mL at 25 °C
The biological activity of cyclopropanecarboxylic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the carboxylic acid moiety allows for hydrolysis to release active forms that can engage in biochemical pathways.
- Enzyme Interaction : The ester group can be hydrolyzed to yield the active carboxylic acid, which may interact with metabolic enzymes.
- Receptor Binding : The compound may exhibit affinity for specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
-
Insecticidal Properties : Cyclopropanecarboxylic acid derivatives have been studied for their insecticidal activities. For instance, research indicates that compounds with similar structures disrupt insect nervous systems, leading to paralysis or death .
Compound Name Biological Activity Mechanism Cyclopropanecarboxylic acid derivatives Insecticidal Disrupts nervous system Pyrethroids Insecticidal Derived from chrysanthemum flowers - Pharmaceutical Applications : Cyclopropanecarboxylic acids are explored as intermediates in the synthesis of pharmaceuticals. A notable example is their role in synthesizing potent inhibitors for various biological targets .
- Toxicological Studies : Toxicological assessments have shown that certain derivatives can have significant effects on non-target organisms in agricultural settings, necessitating careful evaluation of their environmental impact .
Synthesis Methods
The synthesis of cyclopropanecarboxylic acid derivatives often involves various chemical reactions:
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Comparison with Structurally Similar Cyclopropanecarboxylates
Table 1. Structural and Physical Comparison
Structural and Functional Differences
Substituent Effects: Halogenated Derivatives: Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS 59609-49-3) contains a dichloroethenyl group, enhancing lipophilicity and insecticidal potency compared to the non-halogenated target compound . Branched vs. Linear Chains: Allethrin (CAS 584-79-2) has a bulky 2-methylpropenyl group, contributing to its lower thermal stability and pesticidal action .
Stereochemical Considerations :
- The (S)-configuration of the target compound is critical for enantioselective synthesis, whereas pyrethroids like Allethrin often exist as racemic mixtures or trans-isomers .
Functional Group Impact: Ester Variations: Ethyl 2-cyano-2-methylcyclopropanecarboxylate (CAS 73178-42-4) introduces a cyano group, altering reactivity for nucleophilic additions . Ether Derivatives: Ethyl 2-ethoxy-1-methylcyclopropanecarboxylate () shows increased solubility in polar solvents due to the ethoxy group .
Physicochemical Properties
- Surface Tension : Ethyl cyclopropanecarboxylate derivatives generally exhibit surface tensions between 30–38 mN/m, influenced by substituent polarity. For example, unsubstituted ethyl cyclopropanecarboxylate has a surface tension of 30.2 mN/m .
- Thermal Stability : Methyl and ethyl esters with bulky substituents (e.g., Allethrin) decompose at lower temperatures compared to simpler analogs due to steric strain .
Q & A
Basic: What are the optimal synthetic routes for enantioselective preparation of (S)-2,2-dimethylcyclopropanecarboxylic acid ethyl ester?
Answer:
The synthesis of cyclopropane derivatives typically involves cyclopropanation via [2+1] cycloaddition or Simmons–Smith reactions. For enantioselective synthesis, chiral catalysts (e.g., Rh(II) complexes or organocatalysts) are critical. A validated approach includes:
Substrate preparation : Start with 2,2-dimethylcyclopropanecarboxylic acid ( ).
Esterification : React with ethanol under acid catalysis (H₂SO₄ or TsOH) to form the ethyl ester ( ).
Chiral resolution : Use chiral chromatography or kinetic resolution with lipases (e.g., Candida antarctica) to isolate the (S)-enantiomer ( ).
Key metrics: Yield (~60–75% after resolution), enantiomeric excess (ee ≥95%) .
Basic: How can the stereochemical configuration (S) of this compound be confirmed experimentally?
Answer:
The (S) configuration is verified using:
Chiral HPLC : Compare retention times with a racemic mixture ( ).
Optical rotation : Measure [α]D and cross-reference with literature values ( ).
X-ray crystallography : Resolve the crystal structure to assign absolute configuration ( ).
NMR with chiral shift reagents : Europium-based reagents induce splitting in ¹H/¹³C NMR spectra ( ).
Validation requires concordance across ≥2 methods .
Advanced: What experimental strategies mitigate racemization during esterification or storage?
Answer:
Racemization risks arise from:
- Acidic/basic conditions : Avoid prolonged exposure; use mild catalysts (e.g., DCC/DMAP for esterification).
- Thermal degradation : Store at –20°C in inert solvents (e.g., anhydrous THF) ().
- Light exposure : Use amber vials to prevent photolytic cleavage of the cyclopropane ring ().
Monitor stability via periodic chiral HPLC over 6–12 months .
Advanced: How does the cyclopropane ring’s strain influence reactivity in nucleophilic acyl substitution?
Answer:
The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity of the carbonyl carbon. Key observations:
Reaction rate : 3–5× faster than non-strained esters ( ).
By-products : Ring-opening via nucleophilic attack at C-3 (monitor via GC-MS).
Computational validation : DFT studies (e.g., B3LYP/6-31G*) show reduced activation energy for substitution ().
Design nucleophilic reactions (e.g., Grignard additions) at low temperatures (–78°C) to suppress side reactions .
Data Contradiction Analysis: How to resolve discrepancies in reported NMR chemical shifts for this compound?
Answer:
Discrepancies often stem from:
- Solvent effects : δ values shift by 0.1–0.3 ppm in CDCl₃ vs. DMSO-d₆ ( ).
- Concentration : Aggregation at >10 mM alters ring current effects ( ).
- Instrumentation : Compare 300 MHz vs. 600 MHz data (higher resolution reduces signal overlap).
Resolution protocol :
Replicate spectra using standardized conditions (solvent, concentration).
Cross-validate with computational prediction (e.g., ACD/Labs or ChemDraw).
Consult multi-lab datasets (e.g., NIST Chemistry WebBook, ) .
Methodological Challenge: Designing a stability study under oxidative conditions for this ester.
Answer:
Protocol :
Accelerated oxidation : Expose to 3% H₂O₂ at 40°C for 14 days ().
Analytics :
- HPLC-UV : Quantify parent compound degradation.
- GC-MS : Identify oxidation by-products (e.g., epoxides or carboxylic acids).
Kinetics : Fit data to first-order decay model; calculate t₁/₂.
Mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) to extend t₁/₂ by 2–3× .
Advanced: Evaluating enantiomer-specific toxicity in biological assays.
Answer:
In vitro models : Use hepatic (HepG2) or neuronal (SH-SY5Y) cell lines.
Dosing : Test (S)- and (R)-forms (0.1–100 µM) for 48h.
Endpoints :
- MTT assay : Cell viability (IC₅₀ comparison).
- ROS detection : DCFH-DA fluorescence ().
Statistical rigor : ANOVA with post-hoc Tukey (p<0.05).
Report enantioselective toxicity if (S)-IC₅₀ differs by >10% from (R)-form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
